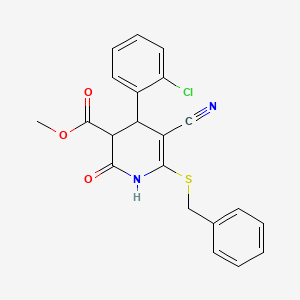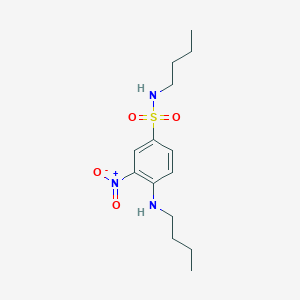
N-(2-methoxyethyl)-2-phenyl-2-(phenylthio)acetamide
Übersicht
Beschreibung
N-(2-methoxyethyl)-2-phenyl-2-(phenylthio)acetamide, also known as MPTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPTA belongs to the family of thioamides, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-(2-methoxyethyl)-2-phenyl-2-(phenylthio)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. In cancer cells, N-(2-methoxyethyl)-2-phenyl-2-(phenylthio)acetamide induces apoptosis by activating caspase-3 and downregulating anti-apoptotic proteins such as Bcl-2. N-(2-methoxyethyl)-2-phenyl-2-(phenylthio)acetamide also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In inflammation, N-(2-methoxyethyl)-2-phenyl-2-(phenylthio)acetamide reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the activation of NF-κB signaling pathway. In neurodegenerative diseases, N-(2-methoxyethyl)-2-phenyl-2-(phenylthio)acetamide exerts neuroprotective effects by increasing the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-2-phenyl-2-(phenylthio)acetamide has been shown to have various biochemical and physiological effects in different experimental models. In cancer cells, N-(2-methoxyethyl)-2-phenyl-2-(phenylthio)acetamide inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. In inflammation, N-(2-methoxyethyl)-2-phenyl-2-(phenylthio)acetamide reduces the production of pro-inflammatory cytokines, inhibits the activation of NF-κB signaling pathway, and suppresses the infiltration of immune cells. In neurodegenerative diseases, N-(2-methoxyethyl)-2-phenyl-2-(phenylthio)acetamide improves cognitive function, reduces oxidative stress, and enhances neurotrophic signaling.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxyethyl)-2-phenyl-2-(phenylthio)acetamide has several advantages for lab experiments, including its high purity, stability, and solubility in common organic solvents. N-(2-methoxyethyl)-2-phenyl-2-(phenylthio)acetamide is also relatively easy to synthesize and can be obtained in large quantities. However, N-(2-methoxyethyl)-2-phenyl-2-(phenylthio)acetamide has some limitations, such as its potential toxicity to cells and its narrow therapeutic window. Moreover, the mechanism of action of N-(2-methoxyethyl)-2-phenyl-2-(phenylthio)acetamide is not fully understood, which limits its clinical translation.
Zukünftige Richtungen
Several future directions can be explored to further understand the potential therapeutic applications of N-(2-methoxyethyl)-2-phenyl-2-(phenylthio)acetamide. First, more studies are needed to elucidate the mechanism of action of N-(2-methoxyethyl)-2-phenyl-2-(phenylthio)acetamide in different experimental models. Second, the toxicity and safety of N-(2-methoxyethyl)-2-phenyl-2-(phenylthio)acetamide need to be evaluated in more detail to determine its clinical feasibility. Third, the efficacy of N-(2-methoxyethyl)-2-phenyl-2-(phenylthio)acetamide in combination with other drugs or therapies should be investigated to enhance its therapeutic potential. Fourth, the development of novel analogs of N-(2-methoxyethyl)-2-phenyl-2-(phenylthio)acetamide with improved pharmacological properties could be explored. Fifth, the application of N-(2-methoxyethyl)-2-phenyl-2-(phenylthio)acetamide in other fields such as metabolic disorders and infectious diseases could be investigated. Overall, N-(2-methoxyethyl)-2-phenyl-2-(phenylthio)acetamide has shown promising results in various scientific research fields, and further studies are needed to fully explore its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyethyl)-2-phenyl-2-(phenylthio)acetamide has been studied extensively for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(2-methoxyethyl)-2-phenyl-2-(phenylthio)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. Inflammation research has demonstrated that N-(2-methoxyethyl)-2-phenyl-2-(phenylthio)acetamide can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurodegenerative disease research, N-(2-methoxyethyl)-2-phenyl-2-(phenylthio)acetamide has been found to possess neuroprotective properties and can improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-2-phenyl-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-20-13-12-18-17(19)16(14-8-4-2-5-9-14)21-15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXXRAWMFUERKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(C1=CC=CC=C1)SC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-phenyl-2-(phenylsulfanyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-cyclopropyl-7-(difluoromethyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4887418.png)
![(4-methoxy-3-biphenylyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4887434.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-bromobenzamide](/img/structure/B4887445.png)
![N-[(3-methyl-5-isoxazolyl)methyl]-2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4887456.png)

![6-methyl-7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4887462.png)

![1-{2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B4887479.png)

![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4887501.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B4887503.png)
![3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione](/img/structure/B4887521.png)
